molecular formula C24H33ClN2O4 B1662644 Org 25543 hydrochloride CAS No. 495076-64-7

Org 25543 hydrochloride

Cat. No. B1662644
M. Wt: 449 g/mol
InChI Key: NIPQJILJYQVZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Org 25543 hydrochloride is a potent and selective glycine transporter type 2 (GlyT2) inhibitor . It is brain-penetrant with a free brain/plasma ratio of 0.53, 35 min post 2 or 20 mg/kg i.v. in mice . It has high affinity and great selectivity over a panel of 56 receptor and channel proteins .


Molecular Structure Analysis

The empirical formula of Org 25543 hydrochloride is C24H32N2O4·HCl . The molecular weight is 448.98 . The InChI key is NIPQJILJYQVZJR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Org 25543 hydrochloride is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at room temperature in a desiccated condition .

  • “The first potent and selective inhibitors of the glycine transporter type 2” by Caulfield WL, et al .
  • “Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice” by Morita K, et al .
  • “Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model” by Mohammadzadeh A, et al .

Scientific Research Applications

1. Use in Synthesis and Salt Formation

Hydrochloric acid, including forms like Org 25543 hydrochloride, is commonly used in the synthesis of both organic and inorganic compounds. It plays a crucial role in salt formation, particularly in the creation of hydrochloride salts, which are extensively used across various scientific branches, including pharmaceuticals. Over half of the medicines on the market are administered as salts, with a significant proportion being hydrochlorides (Perumalla & Sun, 2012).

2. Neurophysiological Research

Org 25543 hydrochloride has been specifically used in neurophysiological research. It acts as a selective antagonist of neuronal glycine transporters, affecting glycinergic and glutamatergic synaptic transmission in the spinal cord. This has implications for understanding the control mechanisms in neuronal communication and potential therapeutic applications (Bradaïa, Schlichter, & Trouslard, 2004).

3. Pain Management in Cancer

Org 25543 hydrochloride has been studied for its potential in pain management, particularly in bone cancer pain. It has shown efficacy in improving pain-like behaviors in animal models, suggesting its role as a new strategy for treating severe pain associated with cancer (Motoyama et al., 2014).

properties

IUPAC Name

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPQJILJYQVZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Org 25543 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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